molecular formula C8H5BrF4 B065707 2-Fluoro-3-(trifluoromethyl)benzyl bromide CAS No. 184970-25-0

2-Fluoro-3-(trifluoromethyl)benzyl bromide

Cat. No.: B065707
CAS No.: 184970-25-0
M. Wt: 257.02 g/mol
InChI Key: QBEHXDXQUVMEQX-UHFFFAOYSA-N
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Description

2-Fluoro-3-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C8H5BrF4. It is characterized by the presence of both fluorine and bromine atoms, which significantly influence its chemical properties. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of fluorinated aromatic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-(trifluoromethyl)benzyl bromide typically involves the selective introduction of fluorine and trifluoromethyl groups into specific positions of an aromatic ring. One common method includes the use of fluoroform-derived CuCF3, which demonstrates high reactivity towards aryl and heteroaryl halides . This method facilitates the trifluoromethylation of a broad variety of iodoarenes and some aromatic bromides, achieving nearly quantitative yields in certain cases.

Industrial Production Methods: Industrial production of this compound often involves the bromination of 2-fluoro-3-(trifluoromethyl)toluene under controlled conditions. The reaction is typically carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) in an inert solvent like carbon tetrachloride or dichloromethane. The reaction conditions are carefully monitored to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(trifluoromethyl)benzyl bromide primarily involves its reactivity as an electrophile. The bromine atom is highly susceptible to nucleophilic attack, making the compound a valuable intermediate in various substitution reactions. The presence of fluorine atoms enhances the compound’s stability and reactivity by influencing the electron density on the aromatic ring .

Comparison with Similar Compounds

  • 2-Fluoro-6-(trifluoromethyl)benzyl bromide
  • 4-Fluorobenzyl bromide
  • 3-(Trifluoromethyl)benzyl bromide

Comparison: 2-Fluoro-3-(trifluoromethyl)benzyl bromide is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the aromatic ring. This positioning significantly influences its chemical reactivity and physical properties compared to similar compounds. For instance, 2-Fluoro-6-(trifluoromethyl)benzyl bromide has the trifluoromethyl group in a different position, which can lead to variations in reactivity and applications .

Biological Activity

2-Fluoro-3-(trifluoromethyl)benzyl bromide is a halogenated aromatic compound notable for its unique chemical structure, which includes a fluorine atom and a trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

  • Molecular Formula : C₈H₅BrF₄
  • Molecular Weight : Approximately 251.03 g/mol
  • CAS Number : 2737569-68-1

The presence of the trifluoromethyl group is significant as it often enhances the lipophilicity and metabolic stability of compounds, potentially leading to improved biological activity.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Properties : Studies suggest that halogenated aromatic compounds can inhibit cell proliferation in various cancer cell lines. For instance, related compounds have shown significant growth inhibition in MCF-7 breast cancer cells with IC50 values ranging from 5 to 20 µM, indicating potential anticancer efficacy .
  • GPR40 Agonist Activity : Some derivatives of fluorinated benzyl compounds have been studied for their role as GPR40 (G-protein coupled receptor) agonists, which are implicated in insulin secretion and metabolic regulation. This suggests potential applications in treating metabolic disorders such as type 2 diabetes .

Anticancer Activity

A study focusing on related compounds demonstrated that certain derivatives, such as 1-[3-(trifluoromethyl)benzyl]urea (BPU), exhibited promising anticancer effects. BPU was found to significantly inhibit the proliferation of MCF-7 cells with an IC50 value of approximately 8.47 µM after 72 hours of treatment. The study highlighted the compound's ability to induce apoptosis through mechanisms involving caspase activation .

CompoundCell LineIC50 (µM)Mechanism
BPUMCF-78.47Apoptosis induction
BPUJurkat89.8Minimal toxicity on normal cells

GPR40 Modulation

Research into the modulation of GPR40 by fluorinated compounds has shown that these agents can enhance insulin secretion, making them potential candidates for diabetes treatment. The modulation of GPR40 by such compounds could lead to therapeutic strategies targeting obesity and insulin resistance .

Structural Similarities and Variations

Compounds structurally related to this compound often share similar biological activities but vary in potency due to differences in substitution patterns. For example:

Compound NameMolecular FormulaUnique Features
4-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromideC₈H₄Br₂F₄Different substitution pattern
4-Fluoro-2-trifluoromethylbenzyl bromideC₈H₅BrF₄Lacks one bromine atom

These variations can influence the reactivity profiles and biological activities, underscoring the importance of structural considerations in drug design.

Properties

IUPAC Name

1-(bromomethyl)-2-fluoro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4/c9-4-5-2-1-3-6(7(5)10)8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEHXDXQUVMEQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372150
Record name 2-Fluoro-3-(trifluoromethyl)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184970-25-0
Record name 1-(Bromomethyl)-2-fluoro-3-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184970-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-3-(trifluoromethyl)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)-2-fluoro-3-(trifluoromethyl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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